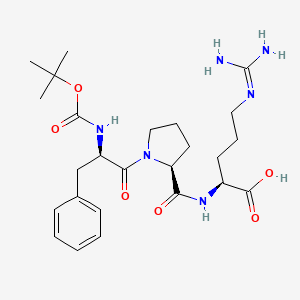

Butyloxycarbonyl-phenylalanyl-prolyl-arginine

Description

Properties

CAS No. |

74875-72-2 |

|---|---|

Molecular Formula |

C25H38N6O6 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-(butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H38N6O6/c1-2-3-15-37-25(36)30-19(16-17-9-5-4-6-10-17)22(33)31-14-8-12-20(31)21(32)29-18(23(34)35)11-7-13-28-24(26)27/h4-6,9-10,18-20H,2-3,7-8,11-16H2,1H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t18-,19-,20-/m0/s1 |

InChI Key |

SPMLGTZJDOCIAF-UFYCRDLUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |

sequence |

FPR |

Synonyms |

Boc-Phe-Pro-Arg-H BPPA butyloxycarbonyl-phenylalanyl-prolyl-arginine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Boc-Phe-Pro-Arg Derivatives in Protease Research

The following technical guide details the physicochemical properties, mechanistic profile, and experimental applications of Butyloxycarbonyl-phenylalanyl-prolyl-arginine (Boc-Phe-Pro-Arg), a critical tripeptide scaffold in protease research.

Executive Summary

Butyloxycarbonyl-phenylalanyl-prolyl-arginine (Boc-Phe-Pro-Arg) is a synthetic tripeptide derivative acting primarily as a substrate or inhibitor scaffold for serine proteases, most notably Thrombin (Factor IIa) and Trypsin .

In its aldehyde form (Boc-D-Phe-Pro-Arg-H ), it functions as a reversible, transition-state analog inhibitor (Code: GYKI-14451 ). When coupled with fluorogenic leaving groups (e.g., AMC/MCA ), it serves as a sensitive kinetic probe for quantifying thrombin generation in hemostasis assays. Its utility stems from the specific stereochemical alignment of the Phe-Pro-Arg sequence with the S3-S2-S1 specificity pockets of the thrombin active site.

Chemical Identity & Physicochemical Profile[1]

Nomenclature & Structure

-

IUPAC Name: N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-prolyl-L-arginine (Note: The D-Phe isomer is frequently used in bioactive inhibitors to prevent proteolysis).

-

Common Abbreviation: Boc-FPR.

-

Molecular Formula:

(Free Acid). -

Key Functional Groups:

-

N-terminus: tert-Butyloxycarbonyl (Boc) protecting group; lipophilic, acid-labile.

-

P3 Residue (Phe): Hydrophobic phenyl ring targeting the S3 aryl-binding pocket.

-

P2 Residue (Pro): Rigid pyrrolidine ring restricting conformational entropy, targeting S2.

-

P1 Residue (Arg): Basic guanidinium group forming a salt bridge with Asp189 in the S1 pocket.

-

Solubility & Stability

| Property | Specification | Experimental Note |

| Solubility | Soluble in DMSO, DMF, Methanol (>10 mg/mL). | Sparingly soluble in pure water; dilute into aqueous buffer from DMSO stock. |

| Stability | Hygroscopic solid. Stable at -20°C for 1 year. | Aldehyde derivatives are oxidation-sensitive; store under inert gas ( |

| pKa | ~12.5 (Arginine Guanidinium). | Remains protonated at physiological pH (7.4), ensuring S1 binding. |

Mechanistic Profile: Thrombin Interaction

The efficacy of Boc-Phe-Pro-Arg is dictated by its "lock-and-key" fit into the thrombin active site. The Phe-Pro-Arg sequence mimics the cleavage site of fibrinogen (the natural substrate).

Structural Logic of Binding (S1-S3 Mapping)

-

S1 Pocket (Specificity): The deep, negatively charged pocket containing Asp189 anchors the Arg side chain via electrostatic interaction. This is the primary determinant of specificity for trypsin-like serine proteases.

-

S2 Pocket (Proximity): The Pro residue fits into the hydrophobic S2 subsite (formed by Tyr60A and Trp60D). The rigidity of Proline directs the peptide backbone away from the catalytic triad, optimizing the angle for nucleophilic attack.

-

S3 Pocket (Affinity): The Phe aromatic ring interacts with the hydrophobic aryl-binding site (S3). The Boc group extends into the S4 region or solvent, providing additional hydrophobic contacts that stabilize the complex.

Visualization: Protease-Inhibitor Interaction Map

The following diagram illustrates the interaction between the Boc-Phe-Pro-Arg ligand and the Thrombin catalytic core.

Caption: Schematic mapping of the Boc-Phe-Pro-Arg ligand residues (P3-P1) to the corresponding specificity pockets (S3-S1) of the Thrombin active site.

Applications & Derivatives

Diagnostic Substrate (Fluorogenic/Chromogenic)

When the C-terminus is coupled to a leaving group, the molecule becomes a substrate for measuring enzyme activity.

-

Boc-Phe-Pro-Arg-AMC (7-amino-4-methylcoumarin):

-

Mechanism: Thrombin cleaves the Arg-AMC amide bond, releasing free AMC.[1]

-

Detection: Fluorescence increases significantly (Excitation: 380 nm, Emission: 460 nm).

-

Kinetic Note: While Boc-Val-Pro-Arg-AMC is more commonly used for thrombin due to slightly higher

, the Phe variant allows for discrimination of subtle specificity changes in mutant proteases or when screening for S3-pocket inhibitors.

-

Therapeutic Inhibitor (Aldehyde Form)

-

Mechanism: The C-terminal aldehyde forms a reversible covalent hemiacetal adduct with the active site Serine (Ser195). This mimics the tetrahedral transition state, effectively blocking the enzyme.

-

Limitations: The Boc group renders GYKI-14451 less specific than its H-D-Phe-Pro-Arg-H counterpart (GYKI-14166), as it retains some affinity for Plasmin.[2]

Experimental Protocol: Thrombin Activity Assay

Objective: Quantify Thrombin activity using Boc-Phe-Pro-Arg-AMC.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4. (BSA prevents enzyme adsorption to plastic).

-

Substrate Stock: Dissolve Boc-Phe-Pro-Arg-AMC in 100% DMSO to 10 mM. Store at -20°C.

-

Thrombin Standard: Dilute human

-thrombin to 100 nM in Assay Buffer.

Assay Workflow

-

Plate Setup: Use a black 96-well microplate (flat bottom) to minimize background scattering.

-

Substrate Dilution: Dilute 10 mM stock to 100

in Assay Buffer (Final assay concentration: 50 -

Reaction Initiation:

-

Kinetic Read: Immediately measure fluorescence (

) every 30 seconds for 20 minutes at 37°C.

Data Analysis

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

Convert RFU to molar product using an AMC standard curve.

-

Validation:

for Thrombin with similar tripeptides is typically 10–25

Workflow Diagram

Caption: Step-by-step workflow for the fluorometric determination of thrombin activity.

References

-

Bajusz, S., et al. (1978). "Inhibition of thrombin and trypsin by tripeptide aldehydes." International Journal of Peptide and Protein Research.

-

Kettner, C., et al. (1990).[3][6] "The selective inhibition of thrombin by peptides of boroarginine."[3][6] Journal of Biological Chemistry.

-

Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology.

-

Sigma-Aldrich. (2024). "Thrombin Activity Fluorometric Assay Kit Protocol." Technical Bulletin.

-

Bachem. (2024). "Substrates for Thrombin and Coagulation Factors." Product Datasheet.

Sources

- 1. Thrombin Activity Assay Kit (Fluorometric) (ab197006) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and Function of Boc-Phenylalanyl-Prolyl-Arginine

This guide provides an in-depth technical analysis of Boc-phenylalanyl-prolyl-arginine (Boc-Phe-Pro-Arg), a synthetic tripeptide motif critical in the study of serine proteases, specifically Thrombin (Factor IIa) .

A Technical Guide to Thrombin Specificity and Assay Design

Executive Summary

Boc-Phe-Pro-Arg represents a canonical recognition sequence designed to target the active site of Thrombin. While the physiological substrate Fibrinogen utilizes a Valine at the P3 position (Gly-Val-Arg), the substitution of Phenylalanine (Phe) at P3 creates a motif with significantly higher affinity for Thrombin's unique "aryl-binding" S3 pocket. Consequently, this core structure serves as the scaffold for both high-sensitivity fluorogenic substrates (e.g., Boc-Phe-Pro-Arg-MCA) and potent transition-state inhibitors (e.g., Boc-D-Phe-Pro-Arg-H). This guide details the structural biochemistry, synthesis strategies, and kinetic applications of this molecule.

Part 1: Structural Biochemistry & Mechanism

The specificity of Boc-Phe-Pro-Arg is governed by the "lock and key" interaction between its residues (P1-P3) and the subsites of the Thrombin catalytic cleft (S1-S3).

The P3-S3 Interaction (The Specificity Driver)

Unlike Trypsin, which has a broad S3 pocket, Thrombin possesses a specialized Aryl Binding Site in its S3 region, formed largely by Trp215 .

-

Mechanism: The aromatic ring of Phe undergoes an edge-to-face

stacking interaction with the indole ring of Trp215. This interaction is the primary determinant of Thrombin's high affinity for this sequence compared to other serine proteases. -

Stereochemistry Note: In inhibitor design (e.g., PPACK), D-Phe is often used to stabilize the conformation and prevent cleavage by aminopeptidases. In substrates, L-Phe allows for rapid turnover, though D-Phe variants are used to probe stereoselectivity.

The P2-S2 Interaction (The Rigid Linker)

-

Residue: Proline (Pro).[1]

-

Mechanism: The S2 pocket of Thrombin is formed by the "60-loop" (residues Leu99, Ile174, Trp215). It is rigid and restricts access to bulky residues. Proline's cyclic structure imposes a conformational constraint (beta-turn mimic), directing the P1 Arginine perfectly into the active site.

The P1-S1 Interaction (The Electrostatic Anchor)

-

Mechanism: The guanidinium group of Arginine inserts into the deep, negatively charged S1 pocket, forming a critical salt bridge with Asp189 at the bottom of the cleft. This is the hallmark of trypsin-like serine proteases.

The Function of the Boc Group

The tert-Butyloxycarbonyl (Boc) group at the N-terminus serves two roles:

-

Electronic Mimicry: It simulates the peptide bond of the preceding residue (P4), satisfying the enzyme's hydrogen bonding requirements without adding steric bulk.

-

Hydrophobicity: It enhances the molecule's affinity for the hydrophobic patch near the S4 subsite.

Part 2: Visualization of Molecular Interaction

The following diagram illustrates the docking of the Boc-Phe-Pro-Arg core into the Thrombin active site.

Part 3: Synthesis Strategy (Solution Phase)

Synthesizing Boc-Phe-Pro-Arg derivatives (e.g., the fluorogenic substrate Boc-Phe-Pro-Arg-AMC) requires a strategy that preserves the acid-labile N-terminal Boc group while removing side-chain protection. Standard Solid Phase Peptide Synthesis (SPPS) using TFA cleavage is unsuitable because TFA removes the Boc group.

Recommended Protocol: Solution Phase Fragment Condensation

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | C-Terminal Activation | Boc-Arg(Z)-OH + AMC | Coupling Arg to fluorophore (AMC) via mixed anhydride method (IBCF/NMM). |

| 2 | N-Deprotection | Boc-Arg(Z)-AMC + HCl/Dioxane | Removal of Boc from Arg to expose free amine. |

| 3 | Peptide Assembly | Boc-Phe-Pro-OH + H-Arg(Z)-AMC | Coupling dipeptide fragment to Arg-AMC using EDC/HOBt. |

| 4 | Final Deprotection | Hydrogenolysis ( | Removes the Z (Cbz) group from Arg side chain without affecting the N-terminal Boc. |

Note: "Z" denotes the Benzyloxycarbonyl protecting group, which is orthogonal to Boc.

Part 4: Experimental Protocol: Thrombin Activity Assay

This protocol utilizes the fluorogenic variant Boc-Phe-Pro-Arg-AMC (or the commercially common analog Boc-Val-Pro-Arg-AMC) to measure Thrombin generation or activity.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Substrate Stock: 10 mM Boc-Phe-Pro-Arg-AMC in DMSO. Store at -20°C.

-

Enzyme: Purified Human

-Thrombin (or plasma sample). -

Stop Solution: 10% Acetic Acid (for endpoint assays).

Kinetic Assay Workflow

-

Equilibration: Dilute Substrate Stock to 50 µM in Assay Buffer (pre-warmed to 37°C).

-

Plating: Add 100 µL of diluted substrate to a black 96-well microplate.

-

Initiation: Add 10 µL of Thrombin sample (0.1 - 10 nM final concentration).

-

Measurement: Immediately monitor fluorescence (

) in kinetic mode for 10–60 minutes. -

Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

Self-Validating Control System

To ensure the signal is Thrombin-specific (and not Factor Xa or Trypsin), run a parallel well containing Hirudin (a specific direct thrombin inhibitor).

-

Validation Logic: Signal in Sample Well minus Signal in Hirudin Well = True Thrombin Activity.

Part 5: Comparative Kinetics (Phe vs. Val)

While Boc-Phe-Pro-Arg is the high-affinity structural motif, Boc-Val-Pro-Arg is frequently used in commercial kits (e.g., for Thrombin Generation Assays - TGA) because it mimics the physiological cleavage site of Fibrinogen A

| Parameter | Boc-Phe-Pro-Arg-AMC | Boc-Val-Pro-Arg-AMC | Significance |

| P3 Residue | Phenylalanine (Aromatic) | Valine (Aliphatic) | Phe targets the unique aryl-binding pocket (S3). |

| Affinity ( | Low µM range (< 10 µM) | ~20 µM | Phe variants bind tighter; useful for detecting low enzyme levels. |

| Turnover ( | High | High | Both are rapidly cleaved, but Val variants often show less substrate inhibition at high concentrations. |

| Primary Use | Specificity Probes / Inhibitor Design | Routine Screening / TGA Kits | Val is preferred for measuring generation curves; Phe for specificity. |

References

-

Bode, W., et al. (1992). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal.

-

Kawabata, S., et al. (1988). Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood clotting proteases and trypsin. European Journal of Biochemistry.

-

Mann, K. G., et al. (2010). Systems Biology of Coagulation Initiation: Kinetics of Thrombin Generation in Resting and Activated Human Blood.[5][6] Journal of Biological Chemistry.[1]

-

AdipoGen Life Sciences. (n.d.). Boc-Val-Pro-Arg-AMC Product Datasheet.

-

PubChem. (n.d.). Boc-Pro-Phe-OH Compound Summary. (Structural reference for Boc-peptide synthesis).

Sources

- 1. Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Mechanistic studies on thrombin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systems Biology of Coagulation Initiation: Kinetics of Thrombin Generation in Resting and Activated Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Chemical Properties of Boc-Phe-Pro-Arg: A Technical Guide

Part 1: Executive Summary

The tripeptide sequence Boc-Phe-Pro-Arg (N-tert-butoxycarbonyl-L-phenylalanyl-L-prolyl-L-arginine) represents a canonical structural motif in hematology and protease research.[1] It functions as a highly specific P3-P2-P1 mimic of the fibrinogen A

While the core peptide itself is of structural interest, its primary utility lies in its derivatives:

-

Boc-Phe-Pro-Arg-AMC/pNA: Fluorogenic/Chromogenic substrates for quantifying thrombin generation and activity.[1]

-

Boc-Phe-Pro-Arg-H (Aldehyde) / -cmk (Chloromethylketone): Potent reversible and irreversible transition-state inhibitors used to halt coagulation in biochemical assays.[1]

This guide details the Solution Phase Synthesis required to maintain the acid-labile Boc group (which is often incompatible with standard Solid Phase Peptide Synthesis cleavage conditions) and analyzes the physicochemical properties governing its application.

Part 2: Chemical Profile & Properties[1][2]

Physicochemical Specifications[1][3][4][5]

| Property | Specification |

| IUPAC Name | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-prolyl-L-arginine |

| Molecular Formula | |

| Molecular Weight | ~518.6 g/mol (Free Acid); ~727.8 g/mol (AMC derivative) |

| Solubility | Soluble in DMSO, DMF (>50 mM); Sparingly soluble in water; Soluble in aqueous buffers (pH 7.[1][2]4) up to ~1 mM with <1% DMSO. |

| pKa (Guanidinium) | ~12.5 (Arginine side chain) |

| Stability | Hygroscopic. Solid stable at -20°C for >2 years.[1] Solutions in DMSO stable for 6 months at -20°C. Acid Labile: Boc group hydrolyzes rapidly in TFA/HCl.[1] |

Structural Logic: The Thrombin Specificity Pocket

The high affinity of this sequence for thrombin is dictated by a "lock-and-key" fit into the enzyme's active site cleft:

-

P1 Arginine: The guanidinium group forms a bidentate salt bridge with Asp189 at the bottom of the S1 specificity pocket.

-

P2 Proline: The rigid pyrrolidine ring fits snugly into the hydrophobic S2 subsite (formed by Tyr60A and Trp60D ), restricting conformational entropy and positioning the scissile bond.

-

P3 Phenylalanine: The aromatic benzyl side chain engages in hydrophobic

-stacking interactions within the S3 aryl-binding site (near Ile174 and Trp215 ).[1] -

N-Terminal Boc: Acts as a hydrophobic cap (P4 mimic), further stabilizing the complex via van der Waals contacts.[1]

Part 3: Synthesis Protocol (Solution Phase)

Why Solution Phase?

Standard Solid Phase Peptide Synthesis (SPPS) using Boc chemistry requires HF cleavage, which removes the Boc group. Fmoc SPPS requires TFA cleavage for the Arg(Pbf) side chain, which also removes the Boc group. Therefore, to isolate the N-Boc protected intact peptide (or its AMC derivative), a convergent solution-phase strategy is the method of choice.[1]

Workflow: Synthesis of Boc-Phe-Pro-Arg-AMC

This protocol describes the synthesis of the fluorogenic substrate, the most common application form.

Reagents:

-

Boc-Arg-OH, Boc-Phe-Pro-OH[1]

-

7-Amino-4-methylcoumarin (AMC)[1]

-

Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM)[1]

-

Dicyclohexylcarbodiimide (DCC) or EDC.HCl[1]

Step 1: Synthesis of Boc-Arg(HCl)-AMC

Direct coupling to AMC is difficult due to the low nucleophilicity of the aromatic amine.[1] The Mixed Anhydride Method is preferred.

-

Activation: Dissolve Boc-Arg-OH (10 mmol) in anhydrous THF/DMF (1:1). Cool to -15°C.[1]

-

Base Addition: Add NMM (10 mmol). Stir for 5 mins.

-

Anhydride Formation: Add IBCF (10 mmol) dropwise. Stir for 15 mins at -15°C to form the mixed anhydride.

-

Coupling: Add AMC (10 mmol) dissolved in DMF. Allow the reaction to warm to room temperature (RT) overnight.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5% citric acid and brine. Dry over

.[2] -

Yield: ~70-80%.

Step 2: Deprotection to H-Arg-AMC

-

Dissolve Boc-Arg-AMC in 50% TFA/DCM (v/v).[1]

-

Stir at RT for 30 minutes (monitor by TLC for disappearance of starting material).

-

Precipitation: Add cold diethyl ether to precipitate the trifluoroacetate salt (

-Arg-AMC -

Drying: Filter and dry under vacuum.

Step 3: Fragment Condensation (Boc-Phe-Pro + Arg-AMC)

Coupling the dipeptide block (Boc-Phe-Pro) reduces racemization risk at the Proline residue compared to stepwise elongation.[1]

-

Activation: Dissolve Boc-Phe-Pro-OH (5 mmol) and HOBt (5 mmol) in DMF. Cool to 0°C.[2]

-

Coupling Agent: Add EDC.HCl (5.5 mmol). Stir for 20 mins.

-

Addition: Add

-Arg-AMC -

Reaction: Stir at 0°C for 1 hour, then at RT for 24 hours.

-

Purification:

Part 4: Experimental Visualization

Synthesis Workflow

The following diagram illustrates the convergent solution-phase logic required to preserve the Boc group.

Caption: Convergent solution-phase synthesis pathway for Boc-Phe-Pro-Arg-AMC, avoiding acid-mediated Boc loss.

Thrombin Active Site Interaction

Understanding the binding mode explains the strict requirement for the Phe-Pro-Arg sequence.

Caption: Schematic of the P3-P2-P1 peptide residues docking into the S3-S2-S1 subsites of Thrombin.[1]

Part 5: Quality Control & Handling[1]

Analytical Validation

Every batch must be validated to ensure assay reliability.

-

HPLC: Purity >95% is required for kinetic assays to prevent background fluorescence.[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.[3]

-

-

Mass Spectrometry (ESI-MS): Confirm identity.

-

Expected Mass (AMC):

Da.[1]

-

-

Thin Layer Chromatography (TLC):

Storage & Stability Protocol

-

Solid State: Store at -20°C in a desiccator. Stable for 2+ years.

-

Stock Solution (10-50 mM): Dissolve in high-grade anhydrous DMSO . Aliquot into single-use vials to avoid freeze-thaw cycles. Stable for 6 months at -20°C.

-

Working Solution: Dilute into aqueous buffer (e.g., Tris-HCl pH 7.[1]8) immediately before use.[1] Do not store aqueous solutions , as the AMC ester bond can hydrolyze slowly, increasing background signal.

References

-

Sigma-Aldrich. Boc-Phe-Pro-OH Product Specification & Applications. Link

-

Molla, A., et al. (1988).[1] "Chemical synthesis and properties of Boc-Phe-Pro-Arg-AMC." Journal of Biochemistry, 104(4), 616-621.[1] Link

-

Bode, W., et al. (1989).[1][4] "The refined 1.9-Å X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin." EMBO Journal, 8(11), 3467–3475.[1] Link

-

Chem-Impex. Boc-Phe-Ser-Arg-AMC Acetate Salt: Usage in Drug Development. Link

-

Peptide Institute. Substrates for Thrombin and Trypsin-like Enzymes. Link

Sources

A Technical Guide to the Biological Targets of Boc-Phenylalanyl-Prolyl-Arginine Derivatives

Abstract: The tripeptide scaffold, Butyloxycarbonyl-Phenylalanyl-Prolyl-Arginine (Boc-Phe-Pro-Arg), represents a foundational structure for a class of highly specific modulators of serine proteases. Its sequence mimics the recognition motif for a critical class of enzymes involved in physiological and pathological processes, most notably blood coagulation. The biological activity of this scaffold is exquisitely dependent on the chemical nature of its C-terminus, which dictates whether the molecule functions as a reversible inhibitor, an irreversible inactivator, or a fluorogenic substrate for target identification and kinetic analysis. This technical guide provides an in-depth exploration of the primary biological targets of Boc-Phe-Pro-Arg derivatives, focusing on thrombin and related trypsin-like serine proteases. We will dissect the mechanism of action, detail robust experimental protocols for target validation, and discuss the broader context of target selectivity and potential off-target effects, providing a comprehensive resource for researchers in enzymology and drug development.

Section 1: The Boc-Phe-Pro-Arg Scaffold: A Master Key for Serine Proteases

The efficacy and specificity of any probe or inhibitor are rooted in its chemical structure. The Boc-Phe-Pro-Arg sequence is a classic example of rational design, where each component plays a distinct and crucial role in targeting a specific family of enzymes.

The P3-P2-P1 Recognition Sequence: Phe-Pro-Arg

Proteases recognize their substrates through a series of interactions between the substrate's amino acids (termed P-sites) and the enzyme's corresponding binding pockets (S-sites). The Phe-Pro-Arg sequence corresponds to the P3, P2, and P1 positions, respectively, of a substrate.

-

P1 Arginine: The arginine residue is the primary determinant of specificity for a large family of trypsin-like serine proteases.[1] Its positively charged guanidinium group forms a strong salt bridge with a conserved aspartic acid residue (Asp189) at the bottom of the enzyme's deep S1 specificity pocket.[2] This interaction anchors the molecule in the active site, positioning it for catalysis or inhibition.

-

P2 Proline: The proline residue introduces a rigid kink in the peptide backbone, which is favored by proteases like thrombin for optimal binding orientation within the active site cleft.

-

P3 Phenylalanine (or D-Phenylalanine): A hydrophobic residue at the P3 position, such as phenylalanine, fits into the shallow, less-specific S3 pocket. The use of the D-enantiomer (D-Phe) has been shown to significantly increase the potency and selectivity of inhibitors for thrombin.[3][4]

The N-terminal Boc Group

The tert-butyloxycarbonyl (Boc) group is an N-terminal protecting group commonly used in peptide synthesis. In the context of a functional probe, it serves to neutralize the N-terminal charge and increase the molecule's hydrophobicity, which can aid in its interaction with the enzyme's active site.

The C-Terminus: Dictating Function

The true functional identity of the Boc-Phe-Pro-Arg scaffold is defined by its C-terminal modification. This is a critical concept for any researcher utilizing this molecule.

-

Aldehyde (-H): A C-terminal aldehyde (e.g., Boc-D-Phe-Pro-Arg-H) acts as a potent, reversible covalent inhibitor.[5] The aldehyde carbon is attacked by the active site serine's hydroxyl group (Ser195) to form a stable but reversible thiohemiacetal intermediate, effectively trapping the enzyme.[6][7]

-

Chloromethylketone (-CH₂Cl): This modification transforms the peptide into an irreversible inhibitor, or affinity label.[3][4] The chloromethylketone forms a stable covalent bond with the active site histidine (His57), permanently inactivating the enzyme.[2]

-

Fluorophore (e.g., -AMC, -AFC): Attaching a fluorogenic leaving group like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) creates a substrate.[8][9][10] Upon cleavage of the Arg-AMC bond by an active protease, the AMC is released, resulting in a quantifiable increase in fluorescence.

Section 2: Primary Biological Target: Thrombin and the Coagulation Cascade

The principal and most well-characterized target for inhibitors based on the D-Phe-Pro-Arg sequence is thrombin (Factor IIa) , the central serine protease of the blood coagulation cascade.[4][11]

Thrombin: The Master Regulator of Hemostasis

Thrombin is the final enzyme in the coagulation cascade. It has multiple procoagulant functions, including:

-

Cleaving soluble fibrinogen into insoluble fibrin monomers, which polymerize to form the structural mesh of a blood clot.

-

Activating platelets, leading to their aggregation at the site of injury.

-

Activating Factors V, VIII, and XI in a positive feedback loop to amplify its own generation.

Given its central role, thrombin is a major therapeutic target for anticoagulant drugs used to prevent and treat thrombotic diseases.[12]

Mechanism of Thrombin Inhibition by Boc-D-Phe-Pro-Arg-H

The peptide aldehyde Boc-D-Phe-Pro-Arg-H serves as a transition-state analog inhibitor. The binding and inhibition process follows a precise sequence of molecular events:

-

Initial Binding: The inhibitor docks into the active site cleft of thrombin.

-

S1 Pocket Recognition: The P1 D-Arginine side chain inserts into the S1 specificity pocket, forming a key salt bridge with Asp189.

-

Covalent Adduct Formation: The catalytic Serine-195 residue performs a nucleophilic attack on the C-terminal aldehyde carbon of the inhibitor.

-

Transition-State Mimicry: This attack forms a tetrahedral hemiacetal intermediate, which mimics the natural transition state of peptide bond hydrolysis. This complex is highly stable, effectively sequestering the enzyme in an inactive state.[11] Because this bond is reversible, the molecule is classified as a reversible inhibitor.

Visualizing the Impact on the Coagulation Cascade

Inhibiting thrombin effectively halts the final steps of the coagulation cascade, preventing the formation of a stable fibrin clot.

Section 3: Interaction with Other Trypsin-like Serine Proteases

While potent against thrombin, the Boc-Phe-Pro-Arg scaffold can also inhibit other serine proteases that exhibit a preference for arginine at the P1 position. Understanding this selectivity profile is crucial for interpreting experimental results and for drug development.

Target Selectivity Profile

The family of trypsin-like serine proteases includes several key enzymes involved in digestion, blood pressure regulation, and fibrinolysis (the breakdown of blood clots).

-

Trypsin: The archetypal digestive serine protease with a strong preference for Arg/Lys at P1. It is often used as a benchmark for inhibitor selectivity.

-

Factor Xa (FXa): A critical protease in the coagulation cascade that is responsible for converting prothrombin to thrombin.[12] It is a common off-target for thrombin inhibitors.

-

Plasmin: The primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. Inhibition of plasmin can lead to a pro-thrombotic state.

-

Kallikrein: Involved in inflammation and blood pressure regulation.

Selectivity is achieved through subtle differences in the S2, S3, and other subsites outside the primary S1 pocket. For instance, while both thrombin and trypsin have a negatively charged Asp at the base of the S1 pocket, differences in the surrounding architecture, such as the presence of Glu192 in thrombin versus Gln192 in trypsin, can be exploited to design more selective inhibitors.[13]

Data Summary: Selectivity of Arg-mimetic Inhibitors

The following table summarizes representative inhibition constants (Ki or IC50) for peptide-based inhibitors against various serine proteases, illustrating the concept of selectivity.

| Inhibitor Scaffold | Thrombin (Ki/IC50) | Trypsin (Ki/IC50) | Factor Xa (Ki/IC50) | Selectivity (vs. Trypsin) | Reference |

| Ac-(D)Phe-Pro-boroArg-OH | 0.04 nM | 1600 nM | 3300 nM | ~40,000x | [11] |

| D-Phe-Pro-Arg-CH₂Cl | 18 nM (IC50) | > 450 nM | > 450 nM | >25x | [13][14] |

| D-Phe-Pro-D-Arg-D-Thr-CONH₂ | 920 nM | >100,000 nM | >100,000 nM | >100x | [4] |

Note: Data are for illustrative purposes to show selectivity trends. Exact values depend on assay conditions. CH₂Cl denotes a chloromethylketone.

Section 4: Methodologies for Target Identification and Characterization

Validating the interaction between Boc-Phe-Pro-Arg derivatives and their targets requires robust and quantitative biochemical assays. The most common method is the fluorogenic substrate inhibition assay.

Experimental Protocol: Thrombin Inhibition Assay

This protocol provides a self-validating system to determine the potency (IC50) of an inhibitor like Boc-D-Phe-Pro-Arg-H against human α-thrombin.

1. Reagents and Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 8.0.

-

Human α-Thrombin: Stock solution (e.g., 1 µM) in a suitable buffer, stored at -80°C.

-

Inhibitor (Boc-D-Phe-Pro-Arg-H): Stock solution (e.g., 1 mM) in DMSO.

-

Fluorogenic Substrate (Boc-Val-Pro-Arg-AMC): Stock solution (e.g., 10 mM) in DMSO.[9][15]

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader with excitation/emission wavelengths of ~360-380 nm / 440-460 nm.[8]

2. Step-by-Step Methodology:

-

Prepare Working Solutions:

-

Dilute the thrombin stock to a working concentration of 2 nM in Assay Buffer.

-

Prepare a serial dilution of the inhibitor in DMSO, then dilute each concentration into Assay Buffer to achieve the final desired assay concentrations (e.g., from 1 µM to 10 pM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Dilute the substrate stock to a working concentration of 50 µM in Assay Buffer. This concentration is near the Km value for thrombin, providing good sensitivity.[9][16]

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the serially diluted inhibitor to the "Inhibitor" wells. For "No Inhibitor" (100% activity) and "No Enzyme" (background) controls, add 25 µL of Assay Buffer containing the same percentage of DMSO.

-

Add 25 µL of the 2 nM thrombin working solution to the "Inhibitor" and "No Inhibitor" wells. Add 25 µL of Assay Buffer to the "No Enzyme" wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

-

-

Initiate and Measure Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the 50 µM substrate working solution to all wells.

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

-

3. Data Analysis (Causality):

-

For each well, plot fluorescence units (RFU) versus time (seconds). The initial, linear portion of this curve represents the reaction velocity (rate). The slope of this line (ΔRFU/Δt) is the reaction rate.

-

Subtract the rate of the "No Enzyme" control from all other rates to correct for background substrate hydrolysis.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100.

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The inhibitor concentration that elicits a 50% response is the IC50 value, a key measure of the inhibitor's potency.

Workflow Visualization

Activity-Based Protein Profiling (ABPP)

For broader target discovery in a complex biological system (e.g., cell lysate or whole cells), the inhibitor scaffold can be converted into an Activity-Based Probe (ABP) .[18][19] This involves adding a reporter tag (like biotin for affinity purification or a fluorophore for imaging) via a linker.[20][21] The ABP covalently labels active enzymes, which can then be isolated and identified by mass spectrometry, providing an unbiased profile of all cellular targets that react with the probe's "warhead".[22]

Section 5: Potential Off-Target Effects and Broader Biological Context

While Boc-Phe-Pro-Arg derivatives are highly specific for trypsin-like serine proteases, no chemical probe is perfect. Acknowledging potential off-target effects is essential for rigorous scientific interpretation.

-

Defining Off-Target Effects: An off-target effect occurs when a drug or probe interacts with unintended biomolecules, potentially leading to unforeseen biological consequences or misinterpretation of experimental data.[]

-

Other Protease Classes: Due to its mechanism, which relies on a nucleophilic serine, Boc-Phe-Pro-Arg-H is unlikely to inhibit other protease classes like metallo-, aspartyl-, or most cysteine proteases under physiological conditions. However, some cysteine proteases can be inhibited by peptide aldehydes.[7]

-

Non-Protease Targets: While the peptide sequence strongly directs the molecule to protease active sites, the aldehyde "warhead" could potentially react with other nucleophilic residues (e.g., cysteine) on highly reactive, non-protease proteins, although this is generally a low-probability event at the concentrations used for specific protease inhibition.

-

Distinguishing from Other "Boc-Peptides": It is crucial not to confuse Boc-Phe-Pro-Arg with other Boc-protected peptides in the literature. For example, some Boc-peptides are known to have antibacterial activity[24] or to target G-protein coupled receptors like the Formyl Peptide Receptors (FPRs). These activities are dictated by the specific peptide sequence and are unrelated to the serine protease targets of Boc-Phe-Pro-Arg.

Section 6: Conclusion and Future Directions

The Boc-Phenylalanyl-Prolyl-Arginine scaffold is a powerful and versatile tool for the study of trypsin-like serine proteases. By modifying the C-terminus, researchers can create highly potent reversible inhibitors, irreversible inactivators, or sensitive substrates. Its primary biological target, particularly for derivatives containing a D-Phe at the P3 position, is the coagulation enzyme thrombin. This specificity makes it an invaluable research tool for dissecting the complexities of hemostasis, thrombosis, and related enzymatic pathways.

Future research can leverage this scaffold for the development of novel anticoagulant therapeutics with improved selectivity and pharmacokinetic properties. Furthermore, its use in activity-based protein profiling holds the potential to uncover new roles for serine proteases in disease and to identify novel drug targets within this critical enzyme class.

References

-

Echelon Biosciences. (n.d.). Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic). MoBiTec. Retrieved from [Link]

-

Rockwell, N. C., & Fuller, R. S. (2002). Differential P1 arginine and lysine recognition in the prototypical proprotein convertase Kex2. Proceedings of the National Academy of Sciences, 99(8), 5267–5272. [Link]

-

van der Schaar, J., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Molecular Systems Design & Engineering, 6, 836-846. [Link]

-

Fejgin, J., et al. (1982). A serine-proteinase inhibitor (Boc-D-Phe-Pro-Arg-H) inhibits the secretion of adrenocorticotropin- and beta-endorphin-immunoreactive peptides in vitro. Neuropeptides, 3(1), 65-70. [Link]

-

van der Schaar, J., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. [Link]

-

Römisch, J. (2007). Arginine inhibits serpins. Amino Acids, 32(3), 441-444. [Link]

-

Butenas, S. (2012). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. ResearchGate. Retrieved from [Link]

-

Shuman, R. T., et al. (1995). Structure-activity study of tripeptide thrombin inhibitors using alpha-alkyl amino acids and other conformationally constrained amino acid substitutions. Journal of Medicinal Chemistry, 38(22), 4446-4453. [Link]

-

Thompson, R. C., & Bauer, C. A. (1979). Reaction of peptide aldehydes with serine proteases. Implications for the entropy changes associated with enzymatic catalysis. Biochemistry, 18(8), 1552-1558. [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

-

Tensi, K., et al. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(6), 3209. [Link]

-

Kozlov, A., et al. (2019). An ancient mechanism of arginine-specific substrate cleavage: What's 'up' with NSP4? Biochimie, 166, 54-61. [Link]

-

Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of serine protease active site inhibition by different serine protease reactive groups. Retrieved from [Link]

-

Liu, Y., et al. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 30(23), 5489. [Link]

-

Stieler, M., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry Letters, 22(1), 542-546. [Link]

-

Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]

-

University of Arizona. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

-

Clement, C., et al. (2012). Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. PLOS ONE, 7(3), e33794. [Link]

-

ResearchGate. (2021, July). Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Basis of the Thrombin Selectivity of a Ligand That Contains the Constrained Arginine Mimic. Retrieved from [Link]

-

Weber, P. C., et al. (1995). Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs. Biochemistry, 34(11), 3750-3757. [Link]

-

Ferguson, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 980181. [Link]

-

Maignan, S., et al. (2000). Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin. Journal of Medicinal Chemistry, 43(17), 3226-3232. [Link]

-

Bode, W., et al. (1992). The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin. Protein Science, 1(4), 426-471. [Link]

-

Kettner, C., & Shaw, E. (1978). D-PHE-PRO-ARGCH/sub 2/C1-A selective affinity label for thrombin. Thrombosis Research, 14(4-5), 969-973. [Link]

-

Farady, C. J., et al. (2008). Structure of an Fab–Protease Complex Reveals a Highly Specific Non-canonical Mechanism of Inhibition. Journal of Molecular Biology, 380(2), 351-360. [Link]

-

Page, M. J., & Di Cera, E. (2008). Engineering the substrate specificity of trypsin. Journal of Molecular Biology, 380(4), 763-774. [Link]

-

Chandre, M., & Borse, T. (2022). Protease Inhibitors: Defensive Proteins in Plants. Journal of Proteins and Proteomics, 13(2), 1-7. [Link]

-

Dutta, D., et al. (2025, January 15). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 26(2), 1746. [Link]

-

De Luca, S., et al. (2024, August 12). Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide. Biomimetics, 9(8), 485. [Link]

Sources

- 1. purdue.edu [purdue.edu]

- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 3. D-PHE-PRO-ARGCH/sub 2/C1-A selective affinity label for thrombin (Journal Article) | OSTI.GOV [osti.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. A serine-proteinase inhibitor (Boc-D-Phe-Pro-Arg-H) inhibits the secretion of adrenocorticotropin- and beta-endorphin-immunoreactive peptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reaction of peptide aldehydes with serine proteases. Implications for the entropy changes associated with enzymatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 9. adipogen.com [adipogen.com]

- 10. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 11. Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ki Summary [bindingdb.org]

- 15. shop.bachem.com [shop.bachem.com]

- 16. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 19. plantchemetics.org [plantchemetics.org]

- 20. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Physicochemical-Characteristics-of-Boc-Phe-Pro-Arg-Peptide

Abstract

This technical guide provides an in-depth analysis of the core physicochemical characteristics of the N-α-tert-Butyloxycarbonyl-L-phenylalanyl-L-prolyl-L-arginine (Boc-Phe-Pro-Arg) peptide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the peptide's structural properties, solubility, stability, and analytical characterization. By integrating foundational chemical principles with field-proven experimental protocols, this guide serves as a comprehensive resource for the effective handling, analysis, and application of this tripeptide in a research setting. All methodologies are presented with a focus on causality and self-validation to ensure scientific integrity and reproducibility.

Introduction: The Significance of Boc-Phe-Pro-Arg

The tripeptide Boc-Phe-Pro-Arg is a synthetic peptide derivative of significant interest in biochemical and pharmaceutical research. Its structure combines a hydrophobic N-terminal residue (Phenylalanine), a conformationally rigid imino acid (Proline), and a highly basic C-terminal residue (Arginine). The N-terminus is protected by a tert-Butyloxycarbonyl (Boc) group, a crucial feature in modern peptide chemistry.

The Boc group is an acid-labile protecting group that masks the α-amino group, preventing unwanted reactions during peptide synthesis and allowing for controlled, sequential chain elongation.[1] Its stability under neutral and basic conditions, coupled with its straightforward removal using moderate acids like trifluoroacetic acid (TFA), makes it a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[][3]

Understanding the precise physicochemical characteristics of Boc-Phe-Pro-Arg is paramount for its effective use. Properties such as molecular weight, solubility, and stability dictate everything from storage and handling to the design of purification protocols and the successful execution of biological assays. This guide provides the foundational knowledge and practical methodologies required to harness the full potential of this peptide.

Molecular and Structural Properties

The identity and function of a peptide are fundamentally defined by its structure. The unique combination of amino acids in Boc-Phe-Pro-Arg, along with the N-terminal protecting group, confers a distinct set of chemical properties.

Chemical Structure and Composition

The structure consists of three L-amino acids linked by peptide bonds with an N-terminal Boc protecting group.

Caption: Chemical structure of Boc-Phe-Pro-Arg.

Quantitative Data Summary

A precise understanding of the molecular formula and weight is essential for preparing solutions of known concentration and for mass spectrometry analysis.

| Property | Value | Source/Method |

| IUPAC Name | N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-prolyl-L-arginine | Standard Nomenclature |

| Molecular Formula | C₂₅H₃₈N₆O₆ | Calculated |

| Average Molecular Weight | 518.61 g/mol | Calculated |

| Monoisotopic Mass | 518.2856 Da | Calculated |

| Appearance | White to off-white powder | Typical for protected peptides[4] |

Solubility and Stability: Practical Considerations

The solubility and stability of a peptide are critical parameters that influence its handling, storage, and experimental utility.

Solubility Profile

The solubility of a peptide is governed by its amino acid composition, sequence, and terminal modifications.[5] Boc-Phe-Pro-Arg contains both a bulky hydrophobic residue (Phe) and a highly hydrophilic, basic residue (Arg).

-

Aqueous Solubility: Due to the basic guanidinium group of Arginine, the peptide is expected to be soluble in acidic aqueous solutions (e.g., water with 0.1% acetic acid or TFA).[5] At neutral or basic pH, solubility may decrease as the C-terminal carboxylate can form an internal salt bridge with the protonated arginine, potentially leading to aggregation.

-

Organic Solvents: The presence of the hydrophobic Boc and Phenylalanine groups enhances solubility in polar organic solvents.[4] Dimethyl sulfoxide (DMSO) is an excellent primary solvent for creating high-concentration stock solutions.[6] Other useful solvents include methanol, isopropanol, and acetonitrile (ACN), although solubility may be lower than in DMSO.[5]

Recommendation for Solubilization:

-

Attempt to dissolve the peptide in sterile, deionized water first.

-

If aqueous solubility is low, add a small amount (e.g., 10% of the final volume) of 10% aqueous acetic acid to aid dissolution of this basic peptide.[6]

-

For high-concentration stock solutions, dissolve the peptide in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[6]

Stability and Storage

Protected peptides are generally stable when stored correctly.

-

Solid State: As a lyophilized powder, Boc-Phe-Pro-Arg should be stored in a tightly sealed container at -20°C, protected from moisture. Under these conditions, it can be stable for extended periods.

-

In Solution: Peptides are less stable in solution. The peptide bond, particularly adjacent to Proline, can be susceptible to hydrolysis under strongly acidic or basic conditions. Stock solutions in DMSO are generally stable for several months when stored at -20°C. Aqueous solutions should be prepared fresh or stored for short periods at 4°C. Avoid repeated freeze-thaw cycles.[6]

Analytical Characterization

Confirming the identity and purity of the peptide is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[7] The technique separates the target peptide from impurities based on hydrophobicity.

Rationale for Method Design:

-

Stationary Phase: A C18-modified silica column is the workhorse for peptide purification due to its excellent resolving power for a wide range of hydrophobicities.[7]

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is used to elute the peptide. ACN is the organic modifier that decreases the polarity of the mobile phase, causing hydrophobic molecules to elute from the C18 column.

-

Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to both aqueous and organic mobile phases. It serves two key functions: it protonates the arginine side chain and the C-terminal carboxyl group, suppressing ionization and leading to sharper, more symmetrical peaks. It also acts as an ion-pairing agent, further improving chromatographic resolution.[8]

-

Detection: Peptides are typically monitored at 210-220 nm, where the peptide bond absorbs strongly.[7]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the peptide, thereby verifying its identity. Electrospray ionization (ESI) is the most common ionization technique for peptides. The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 519.29.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of Boc-Phe-Pro-Arg.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the cyclical process of building the peptide on a solid support resin using Boc chemistry.

Caption: General workflow for Boc-SPPS of Boc-Phe-Pro-Arg.

Protocol: Analytical RP-HPLC

This protocol is designed to assess the purity of the synthesized peptide.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the lyophilized peptide in 1 mL of 50% acetonitrile/water.

-

Instrumentation:

-

HPLC System: A standard analytical HPLC system with a binary pump, autosampler, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 µL.

-

Gradient:

Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 31.0 5 | 35.0 | 5 |

-

-

Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Workflow: Peptide Purification and Analysis

This diagram outlines the logical flow from the raw synthetic product to a pure, verified peptide.

Caption: Workflow for purification and quality control.

Conclusion

The Boc-Phe-Pro-Arg tripeptide is a valuable tool in chemical biology and drug discovery, whose effective application is contingent upon a thorough understanding of its fundamental physicochemical properties. Its Boc-protected N-terminus, combined with the distinct characteristics of its constituent amino acids, defines its behavior in synthesis, purification, and experimental assays. By following the principles and protocols outlined in this guide—from proper solubilization and storage to rigorous analytical characterization via RP-HPLC and mass spectrometry—researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. (2025). The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. BenchChem Technical Guides.

- Chem-Impex. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Chem-Impex Resources.

- Lai, Y., et al. (n.d.).

- Chem-Impex. (n.d.). Boc-Phe-Pro-OH. Product Page.

-

PubChem. (2021). Boc-pro-phe-OH. National Center for Biotechnology Information. [Link]

- Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing.

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.

- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- AAPPTec. (n.d.).

- Bergmann, M., & Zervas, L. (1952). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 74(3), 676–679.

-

ResearchGate. (2021). Peptide purification using HPLC?. [Link]

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center.

-

ResearchGate. (2024). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. [Link]

- Bachem. (2021). Peptide solubility. Bachem Knowledge Center.

- AAPPTec. (n.d.). Boc-Arg(Z)2-OH. Product Page.

- JPT Peptide Technologies. (n.d.).

Sources

The Renaissance of Boc Chemistry: A Technical Guide to High-Fidelity Peptide Synthesis

Executive Summary: Why Boc Persists in the Age of Fmoc

While Fmoc chemistry has dominated routine peptide synthesis due to its milder safety profile, Boc (tert-butyloxycarbonyl) chemistry remains the "nuclear option" for difficult sequences. As a Senior Application Scientist, I often see projects fail in Fmoc due to aggregation (β-sheet formation) that could have been easily solved using Boc protocols.

The defining advantage of Boc chemistry is not the protecting group itself, but the deprotection solvent. Trifluoroacetic acid (TFA) is an excellent solvent for breaking intermolecular hydrogen bonds and solubilizing aggregates. In contrast, the 20% piperidine used in Fmoc deprotection often promotes aggregation in hydrophobic sequences.

This guide details the In Situ Neutralization protocol—the gold standard for Boc synthesis—and the critical safety/mechanistic considerations for HF cleavage.

Mechanistic Foundation: The Acidolytic Cycle

The Boc group protects the

The Deprotection Mechanism

Upon treatment with TFA, the carbonyl oxygen is protonated.[1][] The tert-butyl cation cleaves off, leaving a carbamic acid intermediate which spontaneously decarboxylates.[1][]

Critical Insight: The generated tert-butyl cation is a potent electrophile. If not scavenged, it will re-alkylate nucleophilic side chains (e.g., Trp, Cys, Met, Tyr). This is why "scavengers" are not optional—they are chemically mandatory.

Figure 1: The acid-catalyzed deprotection of the Boc group.[1][3] Note the generation of the reactive t-butyl cation which must be intercepted.

Strategic Orthogonality: Boc/Bzl vs. Fmoc/tBu[2][4][5][6]

The choice of chemistry dictates the side-chain protection strategy. Boc chemistry relies on differential acid lability .[1]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Boc (Acid labile: TFA) | Fmoc (Base labile: Piperidine) | |

| Side-Chain Protection | Benzyl (Bzl) based (HF labile) | tert-Butyl (tBu) based (TFA labile) |

| Cleavage Reagent | HF (Hydrofluoric Acid) or TFMSA | TFA (Trifluoroacetic Acid) |

| Solvation Power | High (TFA disrupts aggregates) | Moderate (DMF/NMP) |

| Primary Use Case | Long peptides (>50 AA), "Difficult" sequences, Thioesters | Routine synthesis, GMP production |

| Major Risk | HF toxicity, Benzyl cation alkylation | Base-catalyzed aspartimide formation |

The Protocol: "In Situ Neutralization" (Kent Protocol)[7]

The traditional Merrifield cycle involved a separate neutralization step (TFA

The In Situ Neutralization protocol, developed by Schnölzer and Kent, eliminates the discrete neutralization step. The amine salt is neutralized simultaneously with the coupling event. This minimizes the time the free amine spends in a neutral state, reducing aggregation and side reactions (like diketopiperazine formation).

Step-by-Step Workflow (Manual or Automated)

Reagents:

-

Deprotection: 100% TFA (Neat).

-

Activator: HCTU or HATU (0.5 M in DMF).

The Cycle:

-

Deprotection: Treat resin with 100% TFA for 2 x 1 minute.[8] (Flow wash is preferred).

-

Why: Fast removal of Boc; prevents exposure of resin to dilute TFA which promotes aggregation.

-

-

Flow Wash: Wash with DMF for 30 seconds.

-

Coupling (The Critical Step):

-

Dissolve Boc-AA (4-5 eq) and HCTU (4-5 eq) in DMF.

-

Add DIEA (6-7 eq). Crucial: Excess base neutralizes the TFA salt on the resin AND activates the AA.

-

Add immediately to the resin.

-

Reaction time: 10–20 minutes.[9]

-

Figure 2: The Schnölzer/Kent In Situ Neutralization Cycle. Note the absence of a discrete DIEA wash step.

Cleavage & Global Deprotection: The HF Procedure

This is the most hazardous step. Anhydrous Hydrogen Fluoride (HF) is lethal and dissolves glass.[10] It must be handled in a specialized Teflon (Kel-F) vacuum line apparatus.

The "Low-High" HF Strategy (Tam Protocol)

To minimize benzyl cation alkylation (which causes irreversible modification of Tyr, Trp, Met, Cys), use the Tam "Low-High" protocol.

Phase 1: Low HF (S_N2 Mechanism)

-

Cocktail: HF : DMS : p-Cresol (25 : 65 : 10).

-

Conditions: 0°C for 2 hours.

-

Mechanism: The high concentration of Dimethyl Sulfide (DMS) promotes an

cleavage of benzyl groups. This avoids the formation of free carbocations. -

Result: Removes most side-chain groups (except Arg(Tos), Cys(MBzl)) and reduces Met(O).

Phase 2: High HF (S_N1 Mechanism)

-

Evaporate the Low HF mixture.

-

Cocktail: HF : p-Cresol (90 : 10).

-

Conditions: 0°C for 1 hour.

-

Result: Cleaves the peptide from the resin and removes stubborn groups (Arg(Tos)).

Scavenger Selection Guide

| Scavenger | Target Species | When to use |

| p-Cresol | Benzyl/t-butyl cations | Always (Standard scavenger) |

| p-Thiocresol | Benzyl cations | If sequence contains Cys, Met |

| Dimethyl Sulfide (DMS) | Cations / Oxidants | "Low HF" protocol; reduces Met(O) |

| Anisole | Cations | Avoid if Trp is present (Risk of indole alkylation) |

Troubleshooting & Optimization

Tryptophan Alkylation[12][13]

-

Symptom: Mass shift of +56 Da (t-butyl) or +90 Da (benzyl) on Trp.

-

Solution: Use Formyl-protection for Trp (Trp(For)). The formyl group is stable to HF but must be removed after cleavage (using low-concentration piperidine or during the Low-HF step with thiols).

Aspartimide Formation

-

Symptom: Mass shift of -18 Da (loss of H2O).

-

Cause: Attack of the backbone amide nitrogen on the Asp side chain ester.

-

Solution: In Boc chemistry, this is rare compared to Fmoc because the side chain is a Benzyl ester (less reactive) and no base is used during deprotection. However, use OcHex (Cyclohexyl) protection for Asp instead of OBzl to eliminate this risk entirely.

References

-

Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Merrifield, R. B. (1985).[12] Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition, 24(10), 799–810. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[7][13] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[7] Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[14] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[14] Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. benchchem.com [benchchem.com]

- 3. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solid phase synthesis. Nobel lecture, 8 December 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 14. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

Unlocking the Therapeutic Potential of the Boc-Phe-Pro-Arg Motif: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Tripeptide - A Gateway to Targeted Protease Inhibition

To the dedicated researcher, scientist, and drug development professional, the tripeptide sequence Boc-Phe-Pro-Arg represents more than a mere chain of amino acids. It is a foundational scaffold, a key that can be precision-engineered to unlock potent and selective inhibition of critical serine proteases. This guide eschews a conventional, rigid structure. Instead, it embarks on a narrative journey, beginning with the fundamental principles of the Boc-Phe-Pro-Arg motif and culminating in its tangible application as a powerful therapeutic agent. Our exploration will be grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them. We will delve into the causality of experimental choices, ensuring that each step is part of a self-validating system.

I. The Core Motif: Understanding the Boc-Phe-Pro-Arg Structure

The therapeutic promise of Boc-Phe-Pro-Arg and its derivatives lies in its inherent ability to mimic the natural substrates of certain serine proteases. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the N-terminus of the peptide, preventing unwanted side reactions during synthesis and modification[1]. The phenylalanine (Phe) and proline (Pro) residues contribute to the conformational rigidity of the peptide, pre-organizing it for optimal binding to the active site of the target enzyme[2]. The C-terminal arginine (Arg) is of paramount importance, as its guanidinium group is a primary recognition element for a class of serine proteases that cleave after basic amino acids, most notably thrombin.

II. From Motif to Medicine: The Case of D-Phe-Pro-Arg-chloromethylketone (PPACK)

The true therapeutic potential of the Boc-Phe-Pro-Arg core is exemplified by one of its most well-studied derivatives: D-Phe-Pro-Arg-chloromethylketone, commonly known as PPACK. The substitution of L-phenylalanine with its D-enantiomer enhances the peptide's stability against degradation by other proteases. The addition of a chloromethylketone (CMK) group transforms the peptide from a simple substrate mimic into a potent, irreversible inhibitor.

Mechanism of Action: Irreversible Thrombin Inhibition

PPACK is a highly selective and potent irreversible inhibitor of thrombin, a key enzyme in the coagulation cascade[3][4]. Its mechanism of action is a classic example of affinity labeling. The Phe-Pro-Arg sequence directs the molecule to the active site of thrombin. The chloromethylketone moiety then forms a covalent bond with the histidine residue (His-57) in the enzyme's catalytic triad, leading to irreversible inactivation[3]. This targeted action effectively halts the downstream events of the coagulation cascade, preventing the formation of fibrin clots.

Signaling Pathway: Thrombin's Role in Coagulation and its Inhibition by PPACK

Caption: Thrombin's central role in coagulation and its irreversible inhibition by PPACK.

Therapeutic Applications of PPACK

The potent antithrombotic activity of PPACK has led to its investigation in various therapeutic contexts:

-

Anticoagulation: PPACK is a powerful anticoagulant, effectively preventing blood clot formation[4]. Its irreversible nature provides prolonged inhibition of thrombin.

-

Atherosclerosis: Beyond its anticoagulant properties, PPACK has shown promise in mitigating atherosclerosis. By inhibiting thrombin, PPACK can reduce inflammation and endothelial barrier disruption, key events in the progression of atherosclerotic plaques[5]. Nanoparticle formulations of PPACK are being explored to deliver the inhibitor directly to atherosclerotic lesions[5].

-

Research Tool: In a clinical research setting, PPACK is invaluable for preventing in vitro artifacts in blood samples collected during thrombolytic therapy[6]. Its rapid and complete inhibition of thrombin ensures that the coagulation cascade is halted immediately upon sample collection, allowing for accurate measurement of fibrinogen and other coagulation factors[6].

III. Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of therapeutic agents based on the Boc-Phe-Pro-Arg motif requires robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for the synthesis and evaluation of these compounds.

A. Solid-Phase Peptide Synthesis of Boc-Phe-Pro-Arg

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing the Boc-Phe-Pro-Arg backbone.

Protocol:

-

Resin Preparation: Start with a pre-loaded Wang or Merrifield resin with the C-terminal amino acid (Arginine) already attached. Ensure the arginine side chain is appropriately protected (e.g., with Pbf or Tosyl groups).

-

Deprotection: Remove the Fmoc protecting group from the resin-bound arginine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling (Proline): Activate the next amino acid (Boc-Pro-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated proline to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling (Phenylalanine): Repeat the deprotection and coupling steps for the final amino acid (Boc-Phe-OH).

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Workflow: Solid-Phase Peptide Synthesis of Boc-Phe-Pro-Arg

Caption: Step-by-step workflow for the solid-phase synthesis of Boc-Phe-Pro-Arg.

B. Protease Inhibition Assay using a Fluorogenic Substrate

To evaluate the inhibitory potential of Boc-Phe-Pro-Arg derivatives, a protease inhibition assay using a fluorogenic substrate is a standard and reliable method. The principle of this assay is based on the cleavage of a peptide substrate linked to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which results in an increase in fluorescence upon cleavage.

Materials:

-

Target protease (e.g., Thrombin)

-

Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)[7]

-

Test inhibitor (e.g., PPACK)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation: Prepare stock solutions of the protease, fluorogenic substrate, and inhibitor in the appropriate assay buffer.

-

Inhibitor Incubation: In the wells of the 96-well plate, add a fixed concentration of the protease. Then, add varying concentrations of the test inhibitor. Include a control well with protease and buffer only (no inhibitor). Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the fluorophore used (for AMC, typically Ex: 360-380 nm, Em: 440-460 nm)[8].

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Representative IC50 Values for Thrombin Inhibitors

| Inhibitor | Target Protease | IC50 (nM) | Reference |

| PPACK | Thrombin | 0.24 | [3][4] |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 0.04 | [2] |

IV. Future Directions and Emerging Applications

The versatility of the Boc-Phe-Pro-Arg scaffold extends beyond thrombin inhibition. Researchers are actively exploring its potential in other therapeutic areas:

-

Antiviral Agents: The Phe-Pro motif has been incorporated into inhibitors of viral proteases, such as the HIV-1 protease[9].

-

Antibacterial Agents: Boc-protected dipeptides containing phenylalanine have demonstrated broad-spectrum antibacterial activity, suggesting a potential role in combating antibiotic resistance[10].

-

Drug Delivery: The self-assembling properties of certain Boc-protected peptides are being harnessed to create novel drug delivery systems[11].

V. Conclusion: A Call for Innovative Exploration

This guide has provided a comprehensive overview of the therapeutic potential of the Boc-Phe-Pro-Arg motif, from its fundamental chemical properties to its successful application in the form of the potent thrombin inhibitor, PPACK. The detailed protocols and mechanistic insights are intended to empower researchers to explore and expand upon this promising scaffold. The journey from a simple tripeptide to a life-saving therapeutic is a testament to the power of rational drug design and rigorous scientific investigation. The field is ripe for further innovation, and the Boc-Phe-Pro-Arg motif remains a fertile ground for the discovery of novel therapeutic agents.

References

- Hanson, S. R., & Harker, L. A. (1988). Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone. Proceedings of the National Academy of Sciences, 85(9), 3184-3188.

-

Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis. PMC. [Link]

- Mohler, M. A., Refino, C. J., Chen, S. A., Chen, A. B., & Hotchkiss, A. J. (1986). D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. Thrombosis and haemostasis, 56(2), 160-164.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

-

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride. MySkinRecipes. [Link]

- Maryanoff, B. E., et al. (1995). Conformational analysis of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. Implications on the activity. Journal of medicinal chemistry, 38(9), 1485-1493.

-

Harris, J. L., et al. (2002). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. [Link]

-

Dipeptides as Broad Spectrum Anti-Bacterial Agents. PubMed. [Link]

-

Peptides as Drug-Delivery Systems. MDPI. [Link]

-

Maryanoff, B. E., et al. (1993). implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. PubMed. [Link]

-

Synthesis and Biological Activity of Potent HIV-1 Protease Inhibitors Based on Phe-Pro Dihydroxyethylene Isosteres. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]